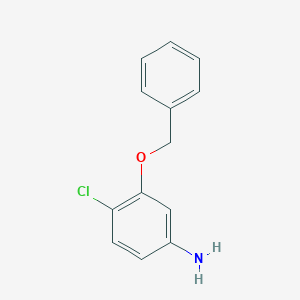

3-(Benzyloxy)-4-chloroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCZZVVRBZUONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-(Benzyloxy)-4-chloroaniline

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 3-(Benzyloxy)-4-chloroaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors such as Lapatinib.

Executive Summary & Compound Identity

3-(Benzyloxy)-4-chloroaniline (CAS: 76464-57-8) is a halogenated aromatic amine intermediate used primarily in the synthesis of EGFR/ErbB2 inhibitors. Its solubility profile is a critical quality attribute (CQA) for process optimization, specifically in the reduction of its nitro-precursor and subsequent purification via crystallization.

Physicochemical Profile

| Property | Detail |

| IUPAC Name | 3-(Benzyloxy)-4-chloroaniline |

| CAS Number | 76464-57-8 |

| Molecular Formula | |

| Molecular Weight | 233.69 g/mol |

| Key Functional Groups | Primary Amine (Polar, H-bond donor), Ether (Polar, H-bond acceptor), Chloro-arene (Lipophilic) |

| Predicted LogP | ~3.3 (Lipophilic) |

Solubility Behavior & Solvent Selection

Based on structural activity relationships (SAR) with analogous chlorinated anilines (e.g., 4-chloroaniline, 3-chloro-4-fluoroaniline), 3-(Benzyloxy)-4-chloroaniline exhibits a "Like Dissolves Like" behavior heavily influenced by the benzyloxy lipophile and the polar amine headgroup.

Qualitative Solubility Profile

The following table categorizes solvents based on their interaction capability with the solute.

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMSO, DMF, DMAc | Strong dipole-dipole; disrupts lattice energy effectively. | Very High (>200 mg/mL) |

| Polar Protic | Methanol, Ethanol, IPA | H-bonding with amine/ether groups. | High (Temperature Dependent) |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-dipole; moderate dispersion forces.[1] | Moderate to High |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dispersion forces; good solvation of the aromatic core. | High |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Weak dispersion forces; poor interaction with polar amine. | Low (Anti-solvent candidate) |

| Aqueous | Water | Hydrophobic effect dominates due to the benzyloxy group. | Negligible (<0.1 mg/mL) |

Process Insight : In the industrial synthesis of Lapatinib, the reduction of the nitro-precursor is often performed in Ethanol or THF .[2] The high solubility of the aniline product in these solvents allows for homogeneous reaction conditions, while its low solubility in water/heptane allows for purification via anti-solvent precipitation.

Thermodynamic Modeling Framework

To rigorously describe the solubility of 3-(Benzyloxy)-4-chloroaniline, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Model

- : Mole fraction solubility of the solute.[3]

- : Absolute temperature (Kelvin).[3]

-

: Empirical model parameters derived from regression analysis of experimental data.

-

and

- is related to the enthalpy of solution.

-

and

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the standard enthalpy (

-

Enthalpy (

) :-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds in organic solvents.

-

-

Gibbs Free Energy (

) :

Experimental Protocol: Dynamic Laser Monitoring

For precise solubility determination, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to faster data acquisition and higher reproducibility.

Required Equipment

-

Laser Monitoring System : (e.g., DynoChem or focused beam reflectance measurement).

-

Jacketed Glass Reactor : (50–100 mL) with precise temperature control (

K). -

Mechanical Stirrer : To ensure uniform suspension.

Step-by-Step Methodology

-

Preparation :

-

Weigh a precise amount of 3-(Benzyloxy)-4-chloroaniline (excess) into the reactor.

-

Add a known mass of the pure solvent (e.g., Methanol).

-

-

Equilibration :

-

Set the stirring speed (e.g., 300 rpm) to suspend the solid.

-

Maintain the temperature at the starting point (e.g., 278.15 K) for 30 minutes.

-

-

Dissolution Phase (Heating) :

-

Heat the suspension slowly (0.1–0.5 K/min).

-

Monitor the laser transmission intensity.

-

Clear Point (

) : Record the temperature where laser transmission reaches maximum (100%), indicating complete dissolution.

-

-

Recrystallization Phase (Cooling) :

-

Cool the solution at the same rate.

-

Cloud Point (

) : Record the temperature where transmission drops, indicating nucleation.

-

-

Data Processing :

-

Repeat with different solute/solvent ratios to generate a full solubility curve (

vs. -

Fit data to the Apelblat equation.

-

Visualization of Process Logic

Diagram 1: Solubility Determination Workflow (Dynamic Method)

Caption: Workflow for determining solubility using the dynamic laser monitoring technique.

Diagram 2: Solvent Selection Decision Tree for Crystallization

Caption: Decision logic for selecting solvents for reaction versus purification processes.

References

-

Domínguez-Pérez, M., et al. "Solubility of 4-Chloroaniline in Organic Solvents." Journal of Chemical & Engineering Data, vol. 65, no. 2, 2020. Link(Representative methodology for chloroanilines).

-

GlaxoSmithKline. "Process for the preparation of quinazoline derivatives." World Intellectual Property Organization Patent WO2002002552, 2002. Link(Describes synthesis and solvents for Lapatinib intermediates).

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999. Link(Foundational paper for the Apelblat model).

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link(Theoretical basis for solvent selection).

Sources

3-(Benzyloxy)-4-chloroaniline structure and nomenclature

CAS: 76464-57-8 | Molecular Formula: C₁₃H₁₂ClNO | MW: 233.69 g/mol [1][2]

Executive Summary

3-(Benzyloxy)-4-chloroaniline is a specialized halogenated aromatic amine serving as a critical pharmacophore in medicinal chemistry. Structurally, it functions as a "hinge-binder" precursor in the synthesis of tyrosine kinase inhibitors (TKIs). Its specific substitution pattern—a lipophilic benzyloxy group at the meta position and a metabolic blocking chlorine at the para position relative to the amine—is engineered to occupy the hydrophobic back-pocket of ATP-binding sites in enzymes such as EGFR and HER2.

This guide details the structural properties, validated synthetic protocols, and analytical characterization of this compound, distinguishing it from its regioisomer (the Lapatinib intermediate) to ensure precise application in drug development.

Part 1: Structural Anatomy & Nomenclature

1.1 Nomenclature Hierarchy

To avoid ambiguity in complex synthesis, the IUPAC numbering takes priority based on the amine functional group.

-

Parent Structure: Aniline (Benzenamine).

-

Principal Group: Amino (-NH₂) at position 1.

-

Substituents:

-

IUPAC Name: 3-(Benzyloxy)-4-chloroaniline.

-

Alternative Names: 5-Amino-2-chlorophenyl benzyl ether; 4-Chloro-3-(phenylmethoxy)aniline.

1.2 Electronic & Steric Properties

The molecule exhibits a "Push-Pull-Block" electronic system essential for its reactivity and binding affinity:

| Feature | Type | Effect on Reactivity / Binding |

| -NH₂ (C1) | Electron Donor (+M) | Activates the ring; serves as the nucleophile for heterocycle coupling (e.g., with quinazolines). |

| -OCH₂Ph (C3) | Electron Donor (+M) | Moderate activation; provides significant steric bulk and lipophilicity (LogP ~3.3) for hydrophobic pocket occupancy. |

| -Cl (C4) | Electron Withdrawing (-I) | Deactivates C4 against metabolic oxidation; directs electrophilic aromatic substitution to C6. |

Part 2: Synthetic Pathways & Process Chemistry[5][6]

The synthesis of 3-(benzyloxy)-4-chloroaniline presents a chemoselectivity challenge: reducing the nitro precursor without cleaving the benzyl ether bond. The standard catalytic hydrogenation (H₂/Pd-C) often leads to hydrogenolysis of the benzyl group (de-benzylation). Therefore, a metal-mediated reduction is the validated industry standard.

2.1 Retrosynthetic Analysis

-

Target: 3-(Benzyloxy)-4-chloroaniline

-

Precursor: 3-(Benzyloxy)-4-chloronitrobenzene

-

Starting Material: 2-Chloro-5-nitrophenol (Commercially available, CAS 619-08-9)

2.2 Validated Protocol (Step-by-Step)

Step 1: Williamson Ether Synthesis (Benzylation) Objective: Selective O-alkylation of the phenol.

-

Reagents: 2-Chloro-5-nitrophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone (reflux).

-

Procedure:

-

Charge reaction vessel with 2-chloro-5-nitrophenol and K₂CO₃ in DMF. Stir at RT for 30 min to form the phenoxide anion.

-

Add Benzyl bromide dropwise to control exotherm.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour into ice water. The product, 3-(benzyloxy)-4-chloronitrobenzene, precipitates as a solid. Filter, wash with water, and dry.[5]

-

Yield Expectation: 85–92%.

-

Step 2: Chemoselective Nitro Reduction Objective: Reduce -NO₂ to -NH₂ while preserving the -OBn ether and -Cl substituent.

-

Method A: Stannous Chloride (SnCl₂) – High Specificity

-

Suspend the nitro intermediate in Ethanol (10 vol).

-

Add SnCl₂·2H₂O (5.0 eq).

-

Reflux (70–80°C) for 3 hours.

-

Critical Workup: Cool to RT. Adjust pH to >10 using 20% NaOH (to solubilize tin salts as stannates). Extract with Ethyl Acetate.[5]

-

Dry over Na₂SO₄ and concentrate.

-

-

Method B: Iron/Ammonium Chloride (Bechamp Reduction) – Scalable/Green

-

Suspend nitro compound in EtOH/Water (3:1).

-

Add Iron powder (Fe, 4.0 eq) and NH₄Cl (0.5 eq).

-

Reflux with vigorous stirring for 2–4 hours.

-

Filter hot through Celite to remove iron sludge.

-

Concentrate filtrate to obtain the aniline.

-

2.3 Reaction Pathway Diagram

Caption: Chemoselective synthesis pathway avoiding hydrogenolysis of the benzyl ether.

Part 3: Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

3.1 Predicted NMR Profile (CDCl₃)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Logic |

| ¹H | 3.60 – 3.80 | Broad Singlet (2H) | -NH₂ | Exchangeable protons. |

| ¹H | 5.10 | Singlet (2H) | -OCH₂-Ph | Benzylic protons (deshielded by Oxygen). |

| ¹H | 6.25 – 6.35 | Doublet of Doublets | Ar-H (C6) | Ortho to NH₂, Meta to Cl. |

| ¹H | 6.35 – 6.40 | Doublet (small J) | Ar-H (C2) | Ortho to NH₂, Ortho to OBn (Shielded). |

| ¹H | 7.10 – 7.15 | Doublet | Ar-H (C5) | Ortho to Cl (Deshielded). |

| ¹H | 7.30 – 7.45 | Multiplet (5H) | Ph-H | Benzyl aromatic ring. |

3.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion [M+H]⁺: 234.1 Da (³⁵Cl isotope) / 236.1 Da (³⁷Cl isotope).

-

Isotope Pattern: Distinct 3:1 ratio confirming the presence of one Chlorine atom.

Part 4: Medicinal Chemistry Applications[5][7]

This scaffold is a structural analog to the intermediates used in blockbuster kinase inhibitors like Lapatinib and Gefitinib . While Lapatinib utilizes the regioisomer (3-chloro-4-(3-fluorobenzyloxy)aniline), the 3-(benzyloxy)-4-chloroaniline scaffold is vital for Structure-Activity Relationship (SAR) studies to optimize binding kinetics.

4.1 Pharmacophore Mapping

In the ATP-binding pocket of EGFR/HER2:

-

The Aniline Head: Forms a hydrogen bond via a heterocycle linker to the "Hinge Region" (Met793 in EGFR).

-

The Benzyloxy Tail: Extends into the hydrophobic "Selectivity Pocket" (back-cleft), displacing water and increasing entropy-driven binding.

-

The Chlorine Atom: Fills a small lipophilic hole and prevents oxidative metabolism at the para-position.

4.2 Drug Design Workflow

Caption: Integration of the aniline scaffold into kinase inhibitor synthesis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. [Note: Reference for physical properties of the class]. Retrieved from [Link]

-

Organic Syntheses. (2006).[6] Synthesis of Benzyloxy Intermediates. Org. Synth. 2006, 83,[6] 61. (General reference for stable benzyl ether formation). Retrieved from [Link]

Sources

- 1. 3-(Benzyloxy)-4-chloroaniline | 76464-57-8 [amp.chemicalbook.com]

- 2. 76464-57-8|3-(Benzyloxy)-4-chloroaniline|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Toxicological Profile & Safety Framework for 3-(Benzyloxy)-4-chloroaniline

This technical guide provides a comprehensive toxicological profile for 3-(Benzyloxy)-4-chloroaniline , synthesized from available physicochemical data, structural alerts, and read-across analysis of the chloroaniline pharmacophore.

Executive Summary

3-(Benzyloxy)-4-chloroaniline (CAS: 76464-57-8) is a specialized aniline derivative utilized primarily as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogues) and advanced organic building blocks.[1][2][3] While direct experimental toxicological data for this specific isomer is limited in public registries, its structural homology to 4-chloroaniline (a known carcinogen and methemoglobinemia inducer) mandates a high-hazard containment strategy.

This guide synthesizes predictive modeling (QSAR), metabolic logic, and class-based toxicology to establish a safety baseline for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties is the first step in predicting bioavailability and environmental fate. The presence of the benzyloxy group significantly increases lipophilicity compared to the parent chloroaniline.

| Property | Data / Prediction | Relevance to Toxicology |

| Chemical Name | 3-(Benzyloxy)-4-chloroaniline | Target Analyte |

| CAS Number | 76464-57-8 | Unique Identifier |

| Molecular Formula | C₁₃H₁₂ClNO | MW: 233.69 g/mol |

| Physical State | Solid (Crystalline powder) | Inhalation risk (dust) |

| LogP (Predicted) | ~3.3 - 3.5 | High lipophilicity; potential for bioaccumulation and dermal absorption. |

| Boiling Point | ~393°C (Predicted) | Low volatility; primary risk is particulate. |

| Solubility | Low in water; High in DMSO, MeOH | Requires organic solvents for assays; aquatic persistence likely. |

Toxicological Profile (The Core)

Note: Due to the absence of specific GLP study reports for CAS 76464-57-8, the following profile is derived from "Read-Across" methodology using 4-Chloroaniline (CAS 106-47-8) and 3-Chloro-4-fluoroaniline as surrogates.

Acute Toxicity & Lethality

-

Oral/Dermal/Inhalation: Predicted Category 3 (Toxic) .[4]

-

Rationale: Halogenated anilines are rapidly absorbed. 4-Chloroaniline has an Oral LD50 of ~300 mg/kg (Rat). The benzyloxy group adds bulk but does not negate the aniline toxicity.

-

-

Mechanism: The primary acute threat is Methemoglobinemia . The amine group is metabolically N-oxidized to a hydroxylamine, which oxidizes hemoglobin (

) to methemoglobin (-

Clinical Signs:[5] Cyanosis (blue lips/skin), dyspnea, lethargy, and brown-colored blood.

-

Irritation & Sensitization

-

Skin/Eye Irritation: Category 2 (Irritant) to Category 1 (Damage) .

-

GHS classification often flags this class as H318 (Causes serious eye damage) or H319 (Serious eye irritation).

-

-

Skin Sensitization: High Probability (Category 1) .

-

Anilines are notorious sensitizers (haptens). They bind to skin proteins after metabolic activation, leading to allergic contact dermatitis upon repeated exposure.

-

Genotoxicity & Carcinogenicity

-

Genotoxicity: Suspected Positive .

-

Ames Test: 4-Chloroaniline is positive in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9).

-

Structural Alert: The aromatic amine is a structural alert for genotoxicity (Ashby-Tennant).

-

-

Carcinogenicity: Suspected Carcinogen (Category 1B/2) .

-

4-Chloroaniline is an IARC Group 2B carcinogen (Possibly carcinogenic to humans), linked to splenic sarcomas in rats.

-

Recommendation: Treat 3-(Benzyloxy)-4-chloroaniline as a potential mutagenic carcinogen.

-

Metabolic Fate & Mechanism

The toxicity of this compound is largely driven by its metabolism. The "Benzyloxy" moiety acts as a metabolic handle, while the "Chloroaniline" core drives the toxicity.

Metabolic Pathways

-

O-Debenzylation: The extensive benzyloxy group is likely cleaved by CYP450 enzymes (O-dealkylation), releasing benzaldehyde and 3-hydroxy-4-chloroaniline .

-

N-Acetylation (Detoxification): NAT1/NAT2 enzymes acetylate the amine to form an acetanilide derivative, facilitating excretion.

-

N-Oxidation (Toxification): CYP450 oxidizes the amine to N-hydroxy-3-(benzyloxy)-4-chloroaniline. This reactive metabolite cycles between the hydroxylamine and nitroso forms, generating reactive oxygen species (ROS) and oxidizing hemoglobin.

Visualization: Metabolic Activation & Toxicity

The following diagram illustrates the divergent pathways between detoxification and bioactivation.

Caption: Divergent metabolic pathways showing bioactivation (Red) leading to blood/DNA toxicity vs. detoxification (Green).

Occupational Health & Safety (OHS) Framework

Given the inferred toxicity, strict exposure controls are required.[4] This compound should be handled under Occupational Exposure Band (OEB) 3 or 4 (Control range: 1–10 µg/m³).

Handling Workflow

Use this logic flow to determine the necessary engineering controls before synthesis or analysis.

Caption: Risk-based decision tree for selecting engineering controls based on physical state.

Specific Protocols

-

Engineering Controls: Weighing must be performed in a Powder Containment Hood or Glovebox. Do not weigh on an open bench.

-

Decontamination: Use a surfactant-based cleaner (e.g., Decon 90) followed by an alcohol wipe. Avoid bleach (hypochlorite) initially as it can react with anilines to form chloroamines (more toxic); however, for final oxidation of residues, specific protocols may vary. Standard recommendation: Detergent + Water.

-

Medical Surveillance: Personnel handling significant quantities (>1g) frequently should have baseline methemoglobin levels checked if accidental exposure is suspected.

Environmental Fate[6]

-

Aquatic Toxicity: Very Toxic (Acute 1) .[4]

-

LogP > 3.0 implies potential for bioaccumulation.

-

Anilines are generally toxic to daphnia and fish (LC50 < 1 mg/L range).

-

-

Biodegradability: Likely Not Readily Biodegradable . The chloro-substitution and ether linkage stabilize the molecule against rapid microbial degradation.

-

Disposal: Must be incinerated as Halogenated Organic Waste . Do not release into drains.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline (Isomer Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 4-Chloroaniline (CAS 106-47-8). Retrieved from [Link]

-

IARC Monographs. Agents Classified by the IARC Monographs, Volume 57: Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chloroaniline. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 76464-57-8|3-(Benzyloxy)-4-chloroaniline|BLD Pharm [bldpharm.com]

- 3. 76464-57-8 | CAS DataBase [chemicalbook.com]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-(Benzyloxy)-4-chloroaniline as a Synthetic Building Block

Part 1: Executive Summary & Chemical Profile

3-(Benzyloxy)-4-chloroaniline (CAS: 76464-57-8) is a specialized aromatic building block characterized by a unique orthogonal substitution pattern. Unlike its more common isomer used in Lapatinib synthesis (4-benzyloxy-3-chloroaniline), this scaffold features the chlorine atom para to the amine and the benzyloxy group meta to the amine.

This specific orientation renders it a "masked" equivalent of 5-amino-2-chlorophenol . The benzyl group serves as a robust protecting group for the phenol, allowing the aniline nitrogen to undergo chemoselective transformations (acylation, alkylation, reductive amination) without interference from the phenolic hydroxyl. Subsequent deprotection reveals the phenol, enabling the construction of benzoxazoles or complex heterocycles found in kinase inhibitors and anti-infectives.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 3-(Benzyloxy)-4-chlorobenzenamine |

| CAS Number | 76464-57-8 |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.69 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 58–62 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functionality | Primary Aniline (Nucleophile), Aryl Chloride (Electrophile/Blocker), Benzyl Ether (Masked Phenol) |

Part 2: Strategic Synthesis

The synthesis of 3-(benzyloxy)-4-chloroaniline is best approached via a backward integration strategy starting from 2-chloro-5-nitrophenol . This route is superior to direct nitration of 3-benzyloxychlorobenzene, which yields difficult-to-separate regioisomers.

The "Safe-Fail" Synthetic Pathway

The critical challenge in this synthesis is the reduction step . Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (stripping the chlorine atom). To ensure structural integrity, a chemoselective reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is required.

Graphviz Diagram: Synthesis Workflow

Caption: Synthesis of 3-(benzyloxy)-4-chloroaniline via chemoselective reduction to prevent dechlorination.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in "checkpoints" to validate success without needing constant LC-MS monitoring.

Step 1: O-Benzylation of 2-Chloro-5-nitrophenol

Objective: Mask the phenol to prevent side reactions. Checkpoint: The reaction is self-indicating; the starting material is a vibrant yellow phenolate in base, while the product is a pale precipitate.

-

Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrophenol (1.0 eq) in DMF (5 vol).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq). The mixture will turn bright yellow/orange due to phenolate formation.

-

Alkylation: Add Benzyl Bromide (BnBr) (1.1 eq) dropwise. Stir at 60 °C for 4 hours.

-

Validation: The bright yellow color should fade to a pale suspension. TLC (Hexane/EtOAc 8:1) should show the disappearance of the polar phenol (Rf ~0.2) and appearance of the non-polar ether (Rf ~0.6).

-

Workup: Pour into ice water. Filter the solid precipitate.[1] Wash with water and hexanes. Dry in vacuo.[1]

Step 2: Chemoselective Reduction (Fe/NH₄Cl)

Objective: Reduce Nitro to Aniline without removing the Chlorine. Checkpoint: The reaction mixture changes from a suspension to a dark sludge (iron oxidation). The product is basic; solubility changes allow easy separation.

-

Setup: Suspend the 3-(benzyloxy)-4-chloronitrobenzene (from Step 1) in Ethanol/Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (4.0 eq, 325 mesh).

-

Reflux: Heat to vigorous reflux (80 °C) for 2–4 hours.

-

Validation: TLC should show a new spot with lower Rf (amine) that stains red/orange with Ninhydrin or p-Anisaldehyde.

-

Workup (Critical):

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

Part 4: Reactivity & Applications in Drug Discovery

This building block offers three distinct "handles" for medicinal chemistry, allowing for divergent synthesis of libraries.

The Aniline Handle (N-Functionalization)

The primary amine is the most reactive site. It readily undergoes:

-

Amide Coupling: Reaction with acid chlorides to form pharmacophores similar to those in Avanafil or Lapatinib analogs.

-

Reductive Amination: For introducing solubilizing tails (e.g., morpholine/piperazine chains).

-

Urea Formation: Reaction with isocyanates.

The Benzyl Mask (Latent Phenol)

The benzyl group is stable to basic and nucleophilic conditions but can be removed via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃).

-

Utility: Deprotection yields 3-hydroxy-4-chloroaniline (5-amino-2-chlorophenol). This is a critical precursor for Benzoxazole synthesis. Cyclization of the aminophenol with ortho-esters yields 5-chlorobenzoxazoles, a scaffold found in various CETP inhibitors and antimicrobial agents.

The Chlorine Handle (Orthogonal Reactivity)

The chlorine atom at the 4-position is deactivated by the electron-donating alkoxy group at the 3-position, making it stable to standard nucleophilic attacks. However, it can be activated for Suzuki-Miyaura coupling using specialized ligands (e.g., Buchwald precatalysts like XPhos Pd G3) to install biaryl systems.

Graphviz Diagram: Reactivity Map

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Risk: Like many chloroanilines, this compound carries a risk of Methemoglobinemia . It can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

-

Handling Protocol:

-

Always handle in a fume hood.

-

Double-glove (Nitrile) to prevent skin absorption.

-

Quench all iron residues from reduction with bleach or specific waste streams to prevent pyrophoric hazards from dry iron dust.

-

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[4][6] PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline (Note: Isomer comparison). Retrieved from

-

Synthetic Methodology (Reduction): Chen, H., et al. (2008).[1] A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, (xiv), 1-6.[1] (Describes SnCl2 reduction applicable to this isomer). Retrieved from

-

Precursor Synthesis: BenchChem. (2025).[4][6] Application Notes: Synthesis of 5-Amino-2-chlorophenol via Reduction of 2-Chloro-5-nitrophenol. Retrieved from

-

Medicinal Chemistry Application: Cross, R. M., & Manetsch, R. (2010).[7] Synthesis and evaluation of 4(1H)-quinolones. Journal of Organic Chemistry, 75(24), 8654-8657. (Discusses 2-chloro-5-nitrophenol as a superior starting material). Retrieved from

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 3. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20130123258A1 - 4(1H)-Quinolones Having Antimalarial Activity With Reduced Chemical Resistance - Google Patents [patents.google.com]

The Strategic Utility of 3-(Benzyloxy)-4-chloroaniline in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(Benzyloxy)-4-chloroaniline emerges as a highly versatile and strategically valuable intermediate. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential applications of 3-(Benzyloxy)-4-chloroaniline in medicinal chemistry, grounded in its physicochemical properties, reactivity, and its role in the synthesis of established and emerging drug classes.

Core Molecular Attributes: A Foundation for Drug Design

3-(Benzyloxy)-4-chloroaniline possesses a unique combination of structural features that render it an attractive starting point for medicinal chemistry campaigns. The molecule's core aniline structure provides a reactive handle for a multitude of chemical transformations, while the benzyloxy and chloro substituents impart crucial physicochemical properties that can be exploited to fine-tune the characteristics of the final drug candidate.

Table 1: Physicochemical Properties of 3-(Benzyloxy)-4-chloroaniline and Related Moieties

| Property | Value/Characteristic | Significance in Drug Design |

| Molecular Weight | 233.69 g/mol | Provides a solid foundation for building more complex molecules without excessive molecular weight gain. |

| Lipophilicity (logP) | The benzyloxy group significantly increases lipophilicity compared to a hydroxyl group. | Enhanced membrane permeability and potential for improved oral absorption.[1] |

| Hydrogen Bond Donors | 1 (from the amine) | The primary amine can participate in crucial hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the ether oxygen and the nitrogen) | The ether oxygen and amine nitrogen can act as hydrogen bond acceptors, contributing to target binding. |

| Reactivity of the Amine | Nucleophilic | Allows for a wide range of synthetic modifications, including amide bond formation, N-arylation, and heterocycle synthesis. |

| Influence of the Chloro Group | Electron-withdrawing, increases metabolic stability. | Can modulate the pKa of the aniline and influence binding interactions through halogen bonding. Often enhances the potency and metabolic stability of drug candidates.[2] |

| Role of the Benzyloxy Group | Bulky, lipophilic, can act as a protecting group. | Can be used to probe steric pockets within a binding site and can be deprotected to reveal a phenolic hydroxyl group for further functionalization or to act as a key pharmacophoric feature.[3] |

Synthesis of 3-(Benzyloxy)-4-chloroaniline: A Practical Approach

A robust and scalable synthesis of 3-(Benzyloxy)-4-chloroaniline is crucial for its widespread application. A common synthetic route involves a multi-step process starting from readily available precursors. A related synthesis for the analogous 3-chloro-4-(3-fluorobenzyloxy)aniline provides a well-documented and adaptable protocol.[3][4]

Experimental Protocol: Synthesis of a 3-Chloro-4-(benzyloxy)aniline Derivative

This protocol is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline and can be modified for the synthesis of the title compound by using benzyl chloride instead of 3-fluorobenzyl chloride.

Step 1: Williamson Ether Synthesis

-

To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as DMF, add a base like potassium carbonate.

-

Stir the mixture at room temperature.

-

Slowly add benzyl chloride to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to yield 1-(benzyloxy)-3-chloro-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Suspend the 1-(benzyloxy)-3-chloro-4-nitrobenzene in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure and extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent to obtain 3-(Benzyloxy)-4-chloroaniline.

Caption: Synthetic pathway to 3-(Benzyloxy)-4-chloroaniline.

Key Applications in Medicinal Chemistry

The true potential of 3-(Benzyloxy)-4-chloroaniline lies in its ability to serve as a versatile scaffold for the construction of a diverse array of bioactive molecules. Its inherent structural and electronic properties make it particularly well-suited for the synthesis of kinase inhibitors and various heterocyclic systems of medicinal importance.

A Cornerstone for Kinase Inhibitors: The 4-Anilinoquinazoline Scaffold

A significant application of chloroaniline derivatives is in the synthesis of 4-anilinoquinazolines, a privileged scaffold in the development of kinase inhibitors.[5] These compounds have shown remarkable success in oncology, with several approved drugs targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] The synthesis of the potent dual EGFR/HER2 inhibitor, Lapatinib, utilizes a structurally analogous intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, highlighting the direct relevance of the 3-(benzyloxy)-4-chloroaniline core.

The general synthetic approach involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the aniline.

-

In a suitable reaction vessel, dissolve the desired 4-chloroquinazoline derivative in a solvent such as isopropanol or n-butanol.

-

Add 3-(Benzyloxy)-4-chloroaniline to the solution.

-

The reaction can be heated to reflux to drive it to completion. The progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with a suitable solvent, and dried to yield the target 4-anilinoquinazoline.

Sources

- 1. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 5. altmeyers.org [altmeyers.org]

Technical Procurement & Validation Guide: 3-(Benzyloxy)-4-chloroaniline

The following technical guide is structured to serve as a definitive resource for the procurement, validation, and handling of 3-(Benzyloxy)-4-chloroaniline .

CAS: 76464-57-8 | Formula: C₁₃H₁₂ClNO | MW: 233.69 g/mol

Executive Summary & Strategic Sourcing

Status: Commercially Available (Niche Intermediate) Primary Risk: Regioisomer Confusion (Critical)

As a Senior Application Scientist, the most critical directive I can offer regarding this compound is a warning against structural ambiguity . The target molecule, 3-(Benzyloxy)-4-chloroaniline (CAS 76464-57-8), is a regioisomer of the widely used Lapatinib intermediate, 4-(Benzyloxy)-3-chloroaniline (CAS 59404-86-3).

-

The Problem: Many "fuzzy match" search algorithms in supplier databases will return the Lapatinib intermediate (CAS 59404-86-3) when you search for the 3-benzyloxy isomer because the former is produced in multi-ton quantities, whereas the latter is a specialized building block.

-

The Solution: Procurement must explicitly validate the CAS number (76464-57-8) and the chemical structure (benzyloxy group at position 3, chlorine at position 4) before placing orders.

Validated Commercial Suppliers

The following suppliers have been identified as listing the specific CAS 76464-57-8. Note: "In-Stock" status fluctuates; always request a current Certificate of Analysis (CoA) before purchase.

| Supplier Tier | Vendor Name | Catalog/SKU | Notes |

| Primary (Catalog) | BLD Pharm | BD16283 | Explicitly lists CAS 76464-57-8. Ships from USA/China. |

| Primary (Catalog) | AK Scientific | 1939CU | Lists 95% purity. Good for gram-scale R&D. |

| Secondary (Aggregator) | ChemicalBook | Various | Use to find bulk manufacturers in China (e.g., Shaanxi Dideu). |

| Custom Synthesis | Enamine / WuXi | Custom | Recommended for >1kg requirements if catalog stock is low. |

Direct Link Verification:

Technical Profile & Critical Quality Attributes (CQAs)

Chemical Identity[1][2][3]

-

IUPAC Name: 3-(Benzyloxy)-4-chloroaniline[1]

-

SMILES: NC1=CC=C(Cl)C(OCC2=CC=CC=2)=C1

-

Key Feature: The amino group (-NH₂) is para to the benzyloxy group (-OBn) in the Lapatinib intermediate, but meta in this target molecule. The Chlorine is para to the amino group here.

Impurity Profile (Synthesis-Derived)

Understanding the synthesis allows us to predict impurities. This molecule is typically synthesized via the reduction of 3-(benzyloxy)-4-chloronitrobenzene .

-

Starting Material: 3-(Benzyloxy)-4-chloronitrobenzene (Retained oxidant).

-

De-benzylated Side Product: 3-Hydroxy-4-chloroaniline (Result of hydrogenolysis during reduction if Pd/C is used incorrectly).

-

De-chlorinated Side Product: 3-(Benzyloxy)aniline (Result of over-reduction).

Quality Assurance Protocol (The "Self-Validating" System)

Do not rely solely on the supplier's CoA. The following protocol is designed to validate identity and purity upon receipt.

A. HPLC Method (Purity & Impurity Tracking)

Rationale:[2] A standard Reverse-Phase method using a C18 column is sufficient. Acidic mobile phase is required to protonate the aniline, improving peak shape and retention control.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 30°C.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Equilibration |

| 10.0 | 90% | Ramp to elute lipophilic benzyloxy group |

| 12.0 | 90% | Wash |

| 12.1 | 10% | Re-equilibration |

| 15.0 | 10% | Stop |

B. NMR Validation (Identity Confirmation)

Rationale: NMR is the only definitive way to distinguish the 76464-57-8 isomer from the 59404-86-3 isomer without an analytical standard of both.

-

Solvent: DMSO-d₆.

-

Diagnostic Signals (Theoretical):

-

The Benzyloxy CH₂: Look for a singlet around δ 5.1 ppm (2H).

-

The Aromatic Region:

-

Target (3-BnO-4-Cl): The proton at position 2 (between -NH₂ and -OBn) should appear as a singlet (or very narrow doublet, J < 2 Hz) due to meta-coupling only.

-

Isomer (4-BnO-3-Cl): The proton at position 2 (between -Cl and -NH₂) will be a doublet (J ~ 2.5 Hz) meta-coupled to H6.

-

-

Validation Logic: If you see a clear ortho-coupling (J ~ 8-9 Hz) for the proton adjacent to the benzyloxy group, you likely have the wrong isomer.

-

Visualization: Procurement & QC Workflow

The following diagram illustrates the critical decision pathways for sourcing and validating this specific isomer.

Figure 1: Strategic Procurement and Quality Control Workflow for CAS 76464-57-8.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it must be handled as a halogenated aniline .

-

Health Hazards:

-

PPE Requirements:

-

Nitrile gloves (double gloving recommended).

-

Chemical safety goggles.

-

Work within a fume hood to avoid inhalation of dust/aerosols.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268285 (Isomer Reference). Retrieved from [Link]

-

Chen, H., et al. (2008). "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline."[7] Arkivoc, 2008(14), 1-6. (Cited for synthetic methodology of the regioisomer).[8] Retrieved from [Link]

Sources

- 1. 848134-22-5|3-(4-Amino-2-chlorophenoxymethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. An HPLC method for detecting N-(4-(benzyloxy)benzylidene) aniline in N-(4-(benzyloxy)benzylidene)-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Edit chemical label 4-Benzyloxy-3-chloroaniline | chemical-label.com [chemical-label.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

Technical Guide: Purity Specifications & Critical Quality Attributes for 3-(Benzyloxy)-4-chloroaniline

[1]

Executive Summary

3-(Benzyloxy)-4-chloroaniline (CAS 76464-57-8) serves as a high-value pharmacophore scaffold, particularly in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs) and other heterocyclic active pharmaceutical ingredients (APIs). Its structural integrity—defined by the meta-benzyloxy ether linkage relative to the amine and the para-chloro substitution—is critical for structure-activity relationship (SAR) fidelity.

Commercially available grades of this intermediate often exhibit significant variability in impurity profiles due to the regioselectivity challenges inherent in its synthesis. This guide outlines the rigorous specifications, impurity logic, and analytical workflows required to qualify this material for GMP and high-precision research applications.

Chemical Profile & Critical Quality Attributes (CQA)

The following specifications represent the "Gold Standard" for material acceptance. Researchers should prioritize these metrics over generic certificate of analysis (CoA) claims.

| Attribute | Specification | Method | Rationale |

| Chemical Name | 3-(Benzyloxy)-4-chloroaniline | — | Specific isomer verification. |

| CAS Number | 76464-57-8 | — | Distinguishes from the common isomer (4-benzyloxy-3-chloroaniline, CAS 59404-86-3). |

| Molecular Formula | C₁₃H₁₂ClNO | — | — |

| Molecular Weight | 233.69 g/mol | — | — |

| Appearance | Off-white to pale brown crystalline solid | Visual | Darkening indicates oxidation (azo formation). |

| Purity (HPLC) | ≥ 98.0% (Area %) | RP-HPLC | <98% often implies difficult-to-remove regioisomers. |

| Melting Point | Determine Experimentally (Typically >55°C) | DSC / Capillary | Sharp endotherm (<2°C range) confirms crystallinity. |

| Water Content | ≤ 0.5% w/w | Karl Fischer | Moisture promotes hydrolysis of the ether linkage. |

| Residual Solvents | ≤ 5000 ppm (Total) | GC-HS | Toluene/DMF are common synthetic carryovers. |

Critical Note on Isomers: Be vigilant against the positional isomer 4-(Benzyloxy)-3-chloroaniline (CAS 59404-86-3). Many suppliers confuse these. 1H-NMR is the only definitive method to distinguish them rapidly (coupling constants of aromatic protons will differ).

Synthesis-Derived Impurity Profiling[1]

Understanding the synthesis route allows you to predict and detect "silent" impurities that generic HPLC methods might miss. The industrial preparation typically follows the nitration of 3-chlorophenol or alkylation of chloronitrophenols, followed by reduction.

The Impurity Origin Map

Figure 1: Synthesis pathway highlighting critical process-related impurities. Impurity B (Debenzylation) and Impurity C (Dechlorination) are particularly common if catalytic hydrogenation is used.

Specific Impurity Risks

-

Nitro-Precursor (Impurity A): Strong UV chromophore. Can suppress ionization in MS. Genotoxic alert structure.

-

Debenzylated Phenol (Impurity B): Increases polarity. If present, it can compete in subsequent nucleophilic substitution reactions, leading to complex side-product mixtures.

-

Dechlorinated Analog (Impurity C): The most dangerous impurity. It is chemically very similar to the target and often co-elutes in standard HPLC gradients. Requires high-resolution chromatography to separate.

Analytical Methodologies

Do not rely on a simple "Area %" from a short gradient. Use the following self-validating protocols.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target from the dechlorinated impurity (Impurity C).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold to elute polar phenols)

-

2-15 min: 10% → 90% B

-

15-20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 240 nm (max absorption) and 210 nm (impurity tracking).

-

System Suitability: Resolution (Rs) between Target and Nitro-precursor must be > 2.0.

Proton NMR (1H-NMR) Identity Check

To confirm you have the correct isomer (3-benzyloxy vs. 4-benzyloxy):

-

Solvent: DMSO-d6.

-

Key Signal: Look for the aromatic coupling patterns.

-

Target (3-Benzyloxy-4-chloro): The proton at position 2 (between the ether and amine, meta to Cl) will appear as a narrow doublet (meta-coupling, J ~2 Hz) or singlet. The proton at position 5 (ortho to Cl) will show a large ortho-coupling (J ~8-9 Hz).

-

Isomer (4-Benzyloxy-3-chloro): The coupling patterns will shift due to the chlorine position relative to the oxygen.

-

Handling & Stability Protocols

Aniline derivatives are inherently unstable toward oxidation.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Protect from light. Amber vials are mandatory. Photo-oxidation leads to "browning" (azo/azoxy dimer formation).

-

Hygroscopicity: While the benzyl ether adds lipophilicity, the amine can form hydrates. Keep desiccated.

-

Safety:

-

H301/H311/H331: Toxic by inhalation, skin contact, or ingestion.

-

H373: May cause damage to organs (blood/methemoglobinemia) through prolonged exposure.

-

PPE: Double nitrile gloves and fume hood usage are non-negotiable.

-

Quality Control Decision Tree

Use this workflow to accept or reject incoming batches.

Figure 2: QC Decision Matrix. Note that visual inspection is the first "gate"—dark material indicates significant oxidation that may not be recoverable without yield loss.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7812, 4-Chloroaniline (Parent Structure Data). Retrieved from [Link]

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(Benzyloxy)-4-chloroaniline

Executive Summary & Scientific Rationale

The synthesis of 3-(Benzyloxy)-4-chloroaniline represents a critical transformation in the preparation of 4-anilinoquinazoline kinase inhibitors, such as Lapatinib (Tykerb) and Gefitinib derivatives. The structural core requires the preservation of two sensitive functionalities: the aryl chloride and the benzyl ether .

The primary synthetic challenge is the chemoselective reduction of the nitro group. Standard catalytic hydrogenation methods (e.g.,

Retrosynthetic Analysis

The synthetic pathway disconnects the target aniline into the nitro-precursor, which is accessed via O-alkylation of the commercially available phenol.

Figure 1: Retrosynthetic disconnection strategy highlighting the sequential construction of the ether linkage followed by functional group interconversion.

Experimental Protocol: Step-by-Step

Step 1: O-Benzylation (Williamson Ether Synthesis)

This step installs the benzyl protecting group. We utilize Potassium Carbonate (

Reagents:

-

Substrate: 4-Chloro-3-nitrophenol (1.0 equiv)

-

Alkylaing Agent: Benzyl bromide (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)

Procedure:

-

Dissolution: Charge a round-bottom flask with 4-Chloro-3-nitrophenol and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add anhydrous

in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -

Addition: Add Benzyl bromide dropwise via a syringe or addition funnel to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting phenol is more polar than the O-benzylated product.

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into ice-cold water (10x volume of DMF) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

-

Optional: If the product oils out, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.[3]

-

-

Yield: Expect 85–95% yield of pale yellow solid.

Step 2: Chemoselective Nitro Reduction ( )

This is the critical step. We employ Iron powder activated by Ammonium Chloride in aqueous Ethanol.[2] This method operates via a single electron transfer (SET) mechanism that is highly specific to the nitro group, leaving the C-Cl and C-O bonds intact.

Reagents:

-

Substrate: 3-(Benzyloxy)-4-chloronitrobenzene (1.0 equiv)

-

Reductant: Iron Powder (Fe), -325 mesh (4.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol : Water (3:1 ratio)

Procedure:

-

Suspension: In a 3-neck flask equipped with a mechanical stirrer (iron slurry can be heavy) and reflux condenser, suspend the substrate in Ethanol/Water (3:1).

-

Activation: Add

and Iron powder. -

Reaction: Heat the mixture to Reflux (approx. 80°C) with vigorous stirring.

-

Note: Vigorous stirring is essential to prevent the iron from settling and to ensure surface contact.

-

-

Monitoring: Reaction is typically complete within 2–4 hours. Monitor by TLC.[1][2][4][5] The amine product will be significantly more polar (lower

) and may fluoresce under UV. -

Workup (Crucial Step):

-

Hot Filtration: While still hot, filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the pad with hot Ethanol or Ethyl Acetate.

-

Caution: The iron waste can be pyrophoric; keep it wet and dispose of it properly.

-

Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Extraction: Dilute the aqueous residue with Ethyl Acetate.[6][7] Wash with saturated

(to neutralize any trace acid) and Brine.[7] -

Drying: Dry organic layer over

and concentrate to dryness.

-

-

Purification: The crude aniline is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Process Logic & Pathway Visualization

The following diagram illustrates the workflow, emphasizing the critical decision points (CDP) where chemoselectivity is ensured.

Figure 2: Operational workflow for the synthesis, explicitly flagging the avoidance of catalytic hydrogenation to preserve the chloro-substituent.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare your isolated product against these expected parameters.

| Parameter | Step 1 Product (Nitro Intermediate) | Step 2 Product (Aniline Target) |

| Appearance | Pale yellow/off-white solid | Off-white to brownish solid |

| Polarity (TLC) | High | Low |

| 1H NMR (Key Signals) | Benzyl | Benzyl |

| Mass Spec (ESI) | [M+H]+ matches Formula | [M+H]+ matches Formula |

| Melting Point | ~123–125°C | ~95–98°C |

Key Diagnostic: In Step 2, the disappearance of the Nitro symmetric/asymmetric stretch (approx. 1350/1530

Safety & Handling

-

Benzyl Bromide: A potent lachrymator (tear gas). Handle only in a functioning fume hood. Keep a neutralizing solution (dilute aqueous ammonia) nearby to decontaminate glassware.

-

Nitro Compounds: Many nitroaromatics are potentially explosive or shock-sensitive when dry. Do not overheat the residue during concentration.

-

Iron Waste: Finely divided iron after reaction can be pyrophoric . Do not dry the Celite pad completely; dispose of it in a designated wet-waste container.

References

-

BenchChem. "Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline." (Describes the analogous synthesis of the fluorinated derivative, validating the Fe/NH4Cl reduction method for this scaffold).

-

Zhang, F., et al. "Practical synthesis of lapatinib." Journal of China Pharmaceutical University, 2010. (Detailed optimization of the nitro reduction step for quinazoline intermediates).

-

Royal Society of Chemistry. "Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline."[8] Chemical Communications, 2012.[8] (Discusses the chemoselectivity challenges of hydrogenation vs chemical reduction).

-

Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." (Standard operating procedures and mechanism for Bechamp reductions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. scispace.com [scispace.com]

- 6. prepchem.com [prepchem.com]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 8. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Use of 3-(Benzyloxy)-4-chloroaniline in Multi-Step Organic Synthesis

Introduction: The Strategic Value of 3-(Benzyloxy)-4-chloroaniline

3-(Benzyloxy)-4-chloroaniline is a highly functionalized aromatic amine that serves as a pivotal building block in modern synthetic organic and medicinal chemistry.[1] Its strategic utility arises from the orthogonal reactivity of its three key functional groups: the nucleophilic aniline, the versatile benzyl ether, and the chloro-substituent, which can participate in various cross-coupling reactions. The substituted aniline core is a common motif in pharmacologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.[2]

The benzyloxy group serves a dual purpose. It can act as a robust protecting group for a phenol, which can be deprotected in a later synthetic step, or it can be a permanent structural feature, influencing the molecule's conformation and lipophilicity. The chloro and amino groups provide handles for constructing complex molecular architectures through well-established transformations like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.[3][4]

This guide provides an in-depth exploration of the properties, reactivity, and applications of 3-(Benzyloxy)-4-chloroaniline, complete with detailed protocols for its preparation and subsequent use in key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO | PubChem[1] |

| Molecular Weight | 233.69 g/mol | PubChem[1], Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 56-60 °C | Sigma-Aldrich |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |

| XLogP3-AA | 3.3 | PubChem[1] |

| CAS Number | 59404-86-3 | Sigma-Aldrich |

Safety & Handling:

Substituted anilines, particularly chlorinated ones, must be handled with extreme caution. 4-Chloroaniline is classified as a hazardous substance and a potential carcinogen.[5][6] It is toxic if inhaled, swallowed, or comes into contact with skin.[6] 3-(Benzyloxy)-4-chloroaniline is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves.[7]

-

Fire Hazards: Combustible solid. In case of fire, poisonous gases such as nitrogen oxides and hydrogen chloride are produced.[5] Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[5]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6]

Core Synthetic Strategies & Reactivity Profile

The utility of 3-(Benzyloxy)-4-chloroaniline stems from its predictable and versatile reactivity, allowing for sequential, regioselective modifications. The primary reaction center is the nucleophilic amine, which readily participates in C-N bond-forming reactions. The chloro group, while less reactive than a bromo or iodo substituent, is an excellent partner in palladium-catalyzed cross-coupling reactions, especially with modern, electron-rich phosphine ligands.

Caption: Reactivity map of 3-(Benzyloxy)-4-chloroaniline.

Experimental Protocols

The following protocols are provided as robust starting points for synthesis and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 3-(Benzyloxy)-4-chloroaniline (2)

This procedure outlines the preparation of the title compound from its corresponding nitro precursor, 4-(Benzyloxy)-3-chloronitrobenzene (1). While catalytic hydrogenation is an option, reduction with stannous chloride (SnCl₂) is a reliable and scalable benchtop method that avoids the need for high-pressure equipment.[8]

Caption: Reduction of 4-(Benzyloxy)-3-chloronitrobenzene.

Materials:

-

4-(Benzyloxy)-3-chloronitrobenzene (1)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), absolute

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(benzyloxy)-3-chloronitrobenzene (1.0 eq).

-

Add absolute ethanol to create a ~0.2 M solution.

-

Add stannous chloride dihydrate (4.0 - 5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product aniline will be more polar.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice.

-

Slowly and cautiously neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~8 (cessation of gas evolution). Caution: This neutralization is exothermic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality & Rationale:

-

Stannous Chloride: SnCl₂ is a mild and effective reducing agent for aromatic nitro groups. It is tolerant of many functional groups, including ethers and aryl halides.

-

Ethanol: Serves as a polar protic solvent that solubilizes the reactants and facilitates the reaction.

-

NaHCO₃ Work-up: The acidic tin salts formed during the reaction must be neutralized and removed. The basic work-up precipitates tin hydroxides, which can then be removed during extraction and filtration.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol demonstrates the palladium-catalyzed coupling of 3-(Benzyloxy)-4-chloroaniline with an aryl bromide to form a diarylamine, a common core in kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields with a less reactive aryl chloride.[9]

Materials:

-

3-(Benzyloxy)-4-chloroaniline (2) (1.0 eq)

-

Aryl Bromide (e.g., 4-bromotoluene) (1.2 eq)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)[9]

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Toluene (anhydrous, degassed)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).

-

Add the 3-(benzyloxy)-4-chloroaniline (1.0 eq) and the aryl bromide (1.2 eq).

-

Add anhydrous, degassed toluene via syringe.

-

Stir the reaction mixture at 100 °C for 6-12 hours.

-

Reaction Monitoring: Monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.[9]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality & Rationale:

-

Catalyst System: The combination of a Pd(0) source (Pd(dba)₂) and a sterically hindered, electron-rich phosphine ligand (XPhos) is highly effective for coupling unactivated aryl chlorides.[9] The bulky ligand promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline, forming the active amine nucleophile for the catalytic cycle. Weaker bases are often ineffective for aryl chlorides.[10]

-

Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to prevent oxidation and deactivation.

Multi-Step Synthesis Workflow: A Kinase Inhibitor Scaffold

This workflow illustrates how 3-(Benzyloxy)-4-chloroaniline can be used to construct a complex molecular scaffold relevant to pharmaceutical development. The sequence involves an initial N-arylation followed by a Suzuki-Miyaura coupling, demonstrating the selective manipulation of the molecule's functional groups.

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

This synthetic route leverages the higher reactivity of the amine for the initial C-N bond formation. The chloro group is then addressed in a subsequent C-C bond-forming reaction. This orthogonality is a key feature that makes 3-(Benzyloxy)-4-chloroaniline a valuable synthon. The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages, which are prevalent in many pharmaceutical agents.[11]

Conclusion

3-(Benzyloxy)-4-chloroaniline is a versatile and powerful building block for the synthesis of complex organic molecules. Its well-defined reactivity allows for its strategic incorporation into multi-step synthetic sequences, particularly in the construction of diarylamine and biaryl scaffolds common in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. Adherence to strict safety protocols is paramount due to the hazardous nature of this class of compounds.

References

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. (URL: )

- Benchchem. Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. (URL: )

- Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. (URL: )

-

MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (URL: [Link])

- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (URL: )

-

NJ.gov. 4-CHLOROANILINE HAZARD SUMMARY. (URL: [Link])

-

PubChem - NIH. 4-Benzyloxy-3-chloroaniline. (URL: [Link])

-

Ataman Kimya. 4-CHLOROANILINE. (URL: [Link])

-

Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (URL: [Link])

-

PubMed. Design and synthesis of rho kinase inhibitors (III). (URL: [Link])

-

Wikipedia. Buchwald–Hartwig amination. (URL: [Link])

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (URL: [Link])

-

Loba Chemie. 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. (URL: [Link])

-

IntechOpen. From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (URL: [Link])

-

Patsnap Eureka. Method for synthesizing chlorantraniliprole. (URL: [Link])

-

YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (URL: [Link])

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (URL: [Link])

-

PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (URL: [Link])

-

Google Patents. United States Patent. (URL: [Link])

-

Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). (URL: [Link])

-

MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

-

Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

-

MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (URL: [Link])

-

ScienceDirect. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

Sources

- 1. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journaljcti.com [journaljcti.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

protocols for N-alkylation of 3-(Benzyloxy)-4-chloroaniline

Executive Summary

3-(Benzyloxy)-4-chloroaniline (CAS: 1268285) is a critical pharmacophore, most notably serving as the "Western" fragment in the synthesis of the tyrosine kinase inhibitor Lapatinib (Tykerb) .[1][2] While its primary industrial application involves nucleophilic aromatic substitution (

This guide addresses the specific chemoselective challenges posed by this substrate:

-

Chemoselectivity: Preserving the aryl-chloride handle (susceptible to Pd-catalyzed reduction) and the benzyl ether (susceptible to hydrogenolysis).[1]

-

Mono-alkylation Control: Preventing the formation of quaternary ammonium salts or over-alkylated tertiary amines.[1]

Substrate Analysis & Chemoselectivity

Before initiating synthesis, researchers must understand the electronic environment of the substrate to select the correct protocol.

| Feature | Electronic Effect | Synthetic Implication |

| Amino Group (-NH₂) | Nucleophilic Center | Moderate nucleophilicity.[1][2] Reactivity is tempered by the electron-withdrawing Cl atom but boosted by the alkoxy group. |

| Chloro Group (-Cl) | Inductive Withdrawal (-I) | Deactivates the ring.[1][2] Critical Risk: Susceptible to oxidative addition by Pd(0), leading to polymerization or hydrodehalogenation.[1][2] |

| Benzyloxy Group (-OBn) | Resonance Donation (+M) | Activates the ortho/para positions.[1][2] Critical Risk: The O-Bn bond is labile under catalytic hydrogenation (H₂/Pd-C) or strong Lewis acids (BBr₃).[1][2] |

Method Selection: Decision Matrix

Use the following logic flow to determine the optimal protocol for your specific R-group.

Figure 1: Strategic decision tree for selecting the N-alkylation method based on reagent availability and selectivity requirements.

Protocol A: Reductive Amination (The Gold Standard)

Best For: High-yield mono-alkylation with complex R-groups.[1][2] Mechanism: Formation of an iminium ion followed by in situ hydride transfer.[1] Why this works: The use of Sodium Triacetoxyborohydride (STAB) is crucial.[1] Unlike NaBH₄, STAB is mild enough to not reduce the imine to an amine before the equilibrium is established, preventing side reactions, and it is completely inert toward the aryl-chloride and benzyl ether [1].

Materials

Step-by-Step Procedure

-

Imine Formation: In a dry reaction vessel under Nitrogen (

), dissolve 3-(Benzyloxy)-4-chloroaniline (1.0 eq) in DCE (0.2 M concentration). -

Activation: Add the aldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: The acid catalyzes the formation of the iminium species, which is the active electrophile.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC or LC-MS.[1][2]

-

Quench: Quench by adding saturated aqueous

until pH > 8. -

Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

, and concentrate.[2][4] -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Direct Nucleophilic Substitution ( )

Best For: Simple alkyl groups (Methyl, Ethyl, Benzyl) where aldehydes are volatile or unavailable.[1][2] Challenge: Controlling over-alkylation to the tertiary amine or quaternary salt.

Optimization Strategy

To favor mono-alkylation, we utilize the "Steric/Electronic Mismatch" strategy: use a weak base (

Materials

-

Electrophile: Alkyl Iodide or Bromide (0.95 equiv - Slight deficit is key)[1][2]

-

Base:

(2.0 equiv) or DIPEA (1.1 equiv)[1][2] -

Solvent: Acetonitrile (

) or DMF[1][2]

Step-by-Step Procedure

-

Dissolution: Dissolve the aniline (1.0 eq) and Base (2.0 eq) in Acetonitrile.

-

Addition: Add the Alkyl Halide (0.95 eq) dropwise at 0°C.

-

Critical: Do not add all at once. Slow addition keeps the concentration of electrophile low relative to the unreacted aniline.

-

-

Heating: Warm to 40–60°C. Monitor closely by HPLC.

-

Stop Condition: Stop the reaction when the dialkylated impurity reaches >5%, even if starting material remains. It is easier to separate starting material than the dialkylated byproduct.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Recrystallization is often possible for these solid intermediates, otherwise use column chromatography.[1][2]

Emerging Technology: Ru-Catalyzed "Borrowing Hydrogen"

Best For: Green chemistry applications using alcohols as alkylating agents.[1][2] Mechanism: The catalyst oxidizes the alcohol to an aldehyde, facilitates imine formation, and then returns the hydrogen to reduce the imine [2].[4]

Figure 2: The "Borrowing Hydrogen" cycle allows the use of stable alcohols instead of mutagenic alkyl halides.[1][2]

Protocol Summary:

-

Catalyst:

(1 mol%) + DPEphos (2 mol%).[1][2] -

Solvent: Toluene, 100°C.

-

Advantage: Water is the only byproduct. High chemoselectivity for the amine over the aryl chloride [3].

Quality Control & Characterization

| Parameter | Specification | Method |

| Identity | Proton NMR ( | Look for disappearance of |

| Purity | HPLC (>98%) | C18 Column, ACN/Water + 0.1% TFA.[1][2] Monitor at 254 nm.[1] |

| Impurity A | Dialkylated Amine | Check mass spectrum for |

| Impurity B | De-benzylated Phenol | Check for loss of benzyl aromatic protons (7.3–7.4 ppm) and mass shift of -90 Da.[1][2] |

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[1][2] "Borrowing Hydrogen in the Activation of Alcohols."[4][5][6] Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1][2] Link[1][2]

-

BenchChem Application Note. (2025). "N-Alkylation of Aromatic Amines with Alcohols by using a commercially available Ru complex." NIH / BenchChem Protocols.[1] Link[1][2]

-

Glaxo Group Ltd. (1999).[1][2] "Quinazoline derivatives as tyrosine kinase inhibitors." World Intellectual Property Organization, WO 99/35146 (Lapatinib Patent).[1][2][7] Link

Sources

- 1. PubChemLite - 4-benzyloxy-3-chloroaniline (C13H12ClNO) [pubchemlite.lcsb.uni.lu]

- 2. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]